2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine
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Overview
Description
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives have diverse modes of action depending on the specific drug and its targets .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it’s likely that multiple pathways are affected .
Result of Action
It’s known that piperazine derivatives have a wide range of biological and pharmaceutical effects, suggesting that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial for signal transduction in the nervous system . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating neurotransmitter receptor activity . For example, it may enhance or inhibit the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication. Additionally, this compound can impact the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an agonist or antagonist at neurotransmitter receptors, depending on the receptor subtype and the cellular context . By binding to these receptors, it can either activate or inhibit their signaling pathways, leading to changes in cellular responses. Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, thereby modulating biochemical reactions and metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in adaptive changes in cellular responses, such as receptor desensitization or upregulation, which can alter its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating neurotransmitter receptor activity and improving cellular function . At high doses, it can cause toxic or adverse effects, such as receptor overstimulation or inhibition, leading to cellular dysfunction and potential toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be affected by factors such as enzyme expression and activity, which can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion, influencing its localization and accumulation in different cellular compartments. Binding proteins may also play a role in its distribution, affecting its availability and activity at target sites. The localization of this compound within cells can impact its interactions with biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane to interact with neurotransmitter receptors or to the cytoplasm to modulate enzyme activity. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine typically involves the reaction of 3,4-dichlorophenylpiperazine with pyrazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as recrystallization and purification to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity on central nervous system receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another piperazine derivative with similar biological activities.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety.
Quetiapine: Another antipsychotic drug with a piperazine structure.
Uniqueness
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the pyrazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c15-12-2-1-11(9-13(12)16)19-5-7-20(8-6-19)14-10-17-3-4-18-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSZMENFZKVHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.